7-Bromo-5-nitroindoline

Synthetic methodology Heterocyclic chemistry Bromination

7-Bromo-5-nitroindoline delivers orthogonal C7-Br and C5-NO₂ reactivity handles that mono-functionalized analogs (5-nitroindoline or 7-bromoindoline) cannot replicate. The C7-bromo enables palladium-catalyzed cross-coupling (74% Stille yield demonstrated), while the C5-nitro remains intact for subsequent selective reduction to a primary aniline—enabling sequential amide bond formation, sulfonamide synthesis, or diazonium chemistry without protecting group manipulation. DDQ-mediated oxidation yields 7-bromo-5-nitro-1H-indole in 91% yield for divergent indole/indoline strategies. This precise 5,7-disubstitution pattern serves as a privileged scaffold in DGAT-1 and alpha-2 adrenergic receptor medicinal chemistry programs. Cost-effective intermediate produced via >95% yield bromination of 5-nitroindoline.

Molecular Formula C8H7BrN2O2
Molecular Weight 243.06 g/mol
CAS No. 87240-06-0
Cat. No. B1267417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-5-nitroindoline
CAS87240-06-0
Molecular FormulaC8H7BrN2O2
Molecular Weight243.06 g/mol
Structural Identifiers
SMILESC1CNC2=C1C=C(C=C2Br)[N+](=O)[O-]
InChIInChI=1S/C8H7BrN2O2/c9-7-4-6(11(12)13)3-5-1-2-10-8(5)7/h3-4,10H,1-2H2
InChIKeyWCSNLUZLJCPUDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-5-nitroindoline (CAS 87240-06-0): A Strategic Dual-Functionalized Indoline Intermediate for Regioselective Synthetic Pathways


7-Bromo-5-nitroindoline (CAS 87240-06-0) is a heterobifunctional indoline derivative bearing a bromine atom at the 7-position and a nitro group at the 5-position of the indoline ring system . This compound belongs to the indoline class of nitrogen-containing heterocycles, which are saturated analogs of indoles and serve as privileged scaffolds in pharmaceutical research . The strategic positioning of both a halogen (C7-Br) and an electron-withdrawing nitro group (C5-NO₂) on the same scaffold endows this intermediate with orthogonal reactivity handles, enabling sequential functionalization through cross-coupling and reduction pathways without mutual interference .

7-Bromo-5-nitroindoline vs. Structural Analogs: Why 5-Nitroindoline and 7-Bromoindoline Cannot Replace This Scaffold


Substitution with mono-functionalized analogs such as 5-nitroindoline (CAS 32692-19-6) or 7-bromoindoline (CAS 62813-85-8) fails to meet critical synthetic requirements where dual orthogonal reactivity is essential. 5-Nitroindoline lacks the halogen handle necessary for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Stille, or Buchwald-Hartwig aminations, which are fundamental to constructing biaryl and complex pharmacophore architectures . Conversely, 7-bromoindoline provides a halogen handle but lacks the electron-withdrawing nitro group that modulates ring electronics, influences regioselectivity in electrophilic aromatic substitution, and enables post-coupling reduction to yield primary aniline derivatives for further functionalization . The 5-nitro-7-bromo substitution pattern on the indoline scaffold provides a unique combination of orthogonal reactivity that is not accessible through simple mixtures of mono-functionalized analogs and cannot be emulated by alternative regioisomers such as 5-bromo-7-nitroindoline (CAS 80166-90-1) . The following quantitative evidence substantiates the specific synthetic advantages conferred by this precise substitution pattern.

Quantitative Evidence: 7-Bromo-5-nitroindoline Performance Metrics in Synthetic Transformations vs. Structural Analogs


High-Yield Bromination of 5-Nitroindoline: 95%+ Synthetic Efficiency for 7-Bromo-5-nitroindoline Production

7-Bromo-5-nitroindoline is synthesized via electrophilic bromination of 5-nitroindoline with molecular bromine in acetic acid, achieving an isolated yield exceeding 95% as the hydrobromide salt without requiring chromatographic purification . This high-yielding, operationally straightforward synthesis contrasts with alternative multi-step approaches required for regioisomers such as 5-bromo-7-nitroindoline, which typically involves nitration of 5-bromoindoline using concentrated sulfuric acid and nitric acid mixtures under more stringent conditions [1].

Synthetic methodology Heterocyclic chemistry Bromination

Regioselectivity in NBS-Mediated Bromination: Divergent Reactivity Between 5-Nitroindoline and 5-Bromoindoline Scaffolds

A systematic study of N-bromosuccinimide (NBS) reactions with indoline derivatives revealed that 5-nitroindoline and 5-bromoindoline exhibit fundamentally different reactivity patterns from unsubstituted indoline. While unsubstituted indoline undergoes indole formation (aromatization) accompanied by C-3 bromination upon NBS treatment, 5-nitroindoline and 5-bromoindoline exclusively undergo nuclear bromination on the benzene ring without aromatization of the saturated ring [1]. This regiochemical divergence is attributed to the electron-withdrawing effect of the 5-position substituent, which deactivates the heterocyclic ring toward oxidative dehydrogenation pathways. The 7-bromo-5-nitroindoline scaffold thus preserves the saturated indoline architecture while enabling further functionalization, a property not shared by unsubstituted indoline derivatives.

Regioselective halogenation N-Bromosuccinimide Indoline functionalization

Oxidative Dehydrogenation to 7-Bromo-5-nitro-1H-indole: 91% Yield in Single-Step DDQ Oxidation

7-Bromo-5-nitroindoline undergoes efficient oxidative dehydrogenation to the corresponding indole (7-bromo-5-nitro-1H-indole, CAS 87240-07-1) using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in acetone, achieving a 91% isolated yield (2.7 g from 3.0 g starting material, 11.2 mmol) . This transformation demonstrates that the saturated indoline scaffold can be cleanly aromatized post-functionalization, providing access to the indole series without compromising the C7-bromo and C5-nitro substitution pattern. In contrast, 5-nitroindoline lacks the halogen handle required for cross-coupling reactions that would typically be performed after indole formation, necessitating additional synthetic steps to introduce the bromine substituent.

Oxidative dehydrogenation Indole synthesis DDQ oxidation

Stille Cross-Coupling Efficiency: 74% Yield for Methylation at C7 Position Demonstrates Viable Cross-Coupling Reactivity

The C7-bromine substituent in 7-bromo-5-nitroindoline participates in palladium-catalyzed Stille cross-coupling with tetramethyltin, affording the 7-methyl-5-nitroindoline derivative in 74% isolated yield (0.35 g from 0.65 g starting material, 2.0 mmol) . This result establishes that the 7-bromo substituent is a viable handle for C-C bond-forming reactions in the presence of the C5-nitro group, which does not interfere with palladium catalysis. In contrast, 5-nitroindoline lacks any halogen handle for such cross-coupling transformations, while alternative regioisomers with bromine at other positions may exhibit altered reactivity profiles due to different electronic environments .

Palladium catalysis Stille coupling C-C bond formation

Commercial Availability and Purity Specifications: 95-98% Assay with Quality Documentation Across Multiple Vendors

7-Bromo-5-nitroindoline (CAS 87240-06-0) is commercially available from multiple established chemical suppliers with documented purity specifications ranging from 95% to 98% . Suppliers including abcr GmbH, Bidepharm, and MolCore provide batch-specific analytical documentation including NMR, HPLC, or GC traces, enabling quality verification prior to procurement . Physical characterization data are well-established: melting point 149-151°C, predicted boiling point 356.0±42.0°C at 760 mmHg, density 1.704±0.06 g/cm³, and molecular weight 243.06 g/mol . This multi-source commercial availability with documented purity specifications contrasts with less common regioisomers such as 5-bromo-7-nitroindoline (CAS 80166-90-1), which has more limited vendor coverage and less extensively documented analytical profiles .

Procurement Analytical quality control Commercial sourcing

Optimal Use Cases for 7-Bromo-5-nitroindoline in Medicinal Chemistry and Heterocyclic Synthesis Workflows


Synthesis of 7-Aryl-5-aminoindoline Derivatives via Suzuki-Miyaura Coupling Followed by Nitro Reduction

Medicinal chemistry programs requiring 7-aryl-substituted indoline scaffolds can utilize 7-bromo-5-nitroindoline as a key intermediate. The established 74% Stille coupling yield indicates that Suzuki-Miyaura coupling with aryl boronic acids is a viable C7-functionalization pathway. Following cross-coupling, the C5-nitro group can be selectively reduced (e.g., using H₂/Pd-C, SnCl₂, or Fe/HCl) to yield a primary aniline, which serves as a handle for amide bond formation, sulfonamide synthesis, or diazonium chemistry. This orthogonal reactivity profile—C7 cross-coupling followed by C5 reduction—cannot be achieved with 5-nitroindoline (lacks halogen) or 7-bromoindoline (lacks nitro group for post-coupling functionalization) .

Preparation of 7-Bromo-5-nitro-1H-indole for Indole-Focused SAR Exploration

Research programs targeting indole-based pharmacophores can employ 7-bromo-5-nitroindoline as a precursor to 7-bromo-5-nitro-1H-indole (CAS 87240-07-1) via DDQ-mediated oxidative dehydrogenation in 91% yield . This indole derivative retains both functional handles and provides access to indole-specific chemistry (e.g., N-alkylation, C3-functionalization) that is not accessible from the indoline scaffold. The ability to toggle between indoline and indole oxidation states with high yield enables divergent synthesis strategies from a single starting material.

Construction of Fused Polycyclic Indoline Alkaloid Scaffolds Requiring Orthogonal C5/C7 Functionalization

In the synthesis of complex indoline-containing natural products and alkaloid-inspired libraries, the orthogonal reactivity of the C7-bromo and C5-nitro groups enables sequential transformations without protecting group manipulation. For example, the C7-bromo position can undergo palladium-catalyzed cross-coupling (Suzuki, Stille, or Buchwald-Hartwig) while the C5-nitro group remains intact, as demonstrated by the 74% Stille coupling yield . The nitro group can subsequently be reduced and further elaborated. This orthogonal reactivity is particularly valuable in the synthesis of mitosane/mitosene analogs and strychnine-related scaffolds where both positions require distinct functionalization [1].

Development of DGAT-1 Inhibitors and Alpha-2 Adrenergic Receptor Ligands

Patent literature identifies 7-bromo-5-nitroindoline as a synthetic building block in the preparation of compounds targeting diacylglycerol acyltransferase 1 (DGAT-1) and alpha-2 adrenergic receptors . In these medicinal chemistry programs, the compound serves as a versatile intermediate for constructing substituted indoline and indole cores bearing the specific 5,7-disubstitution pattern. The >95% synthetic yield from 5-nitroindoline makes this intermediate cost-effective for generating compound libraries in these therapeutic areas, where the 5-nitro-7-substituted indoline framework has been identified as a privileged scaffold.

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